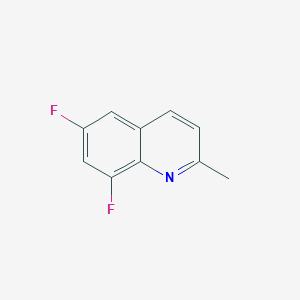
6,8-difluoro-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-difluoro-2-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-2-methylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the Skraup cyclization, where aniline derivatives react with aldehydes or ketones under acidic conditions to form the quinoline ring . For instance, reacting 2,3,4,5-tetrafluoroaniline with acrolein, crotonic aldehyde, or methylvinylketone can yield various fluorinated quinolines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 6,8-difluoro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles, leading to the formation of new derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
6,8-difluoro-2-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antineoplastic, and antiviral agent. Its fluorinated structure enhances its ability to interact with biological targets.
Materials Science: Fluorinated quinolines are used in the development of liquid crystals and other advanced materials.
Industrial Chemistry: The compound is used as a building block for the synthesis of various industrial chemicals and dyes.
Mechanism of Action
The mechanism of action of 6,8-difluoro-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death . The presence of fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
6,8-Difluoroquinoline: Lacks the methyl group at the 2-position but shares similar fluorination patterns.
2-Methylquinoline: Lacks fluorine atoms but has a similar quinoline structure with a methyl group at the 2-position.
Fluoroquinolones: A class of antibiotics with similar fluorinated quinoline structures but with additional functional groups that enhance their antibacterial activity.
Uniqueness: 6,8-difluoro-2-methylquinoline is unique due to its specific substitution pattern, which combines the effects of both methyl and fluorine groups. This combination enhances its biological activity and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F2N |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6,8-difluoro-2-methylquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 |
InChI Key |
UUURKCKHQXFBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















